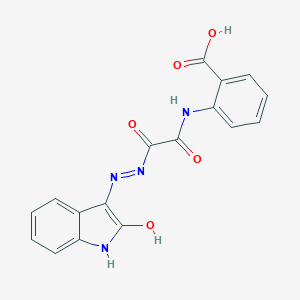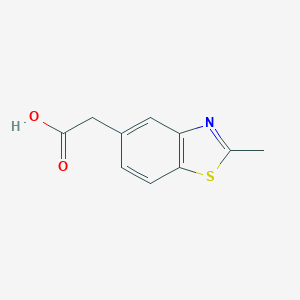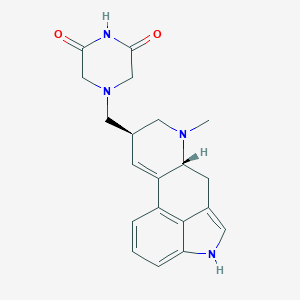
3-(Aminoacetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminoacetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine monohydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as AMPT and is known for its unique chemical properties and potential therapeutic benefits. In
Scientific Research Applications
AMPT has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where AMPT has been shown to inhibit the activity of dopamine beta-hydroxylase, an enzyme that is involved in the synthesis of norepinephrine. This inhibition can lead to a decrease in norepinephrine levels, which has been linked to a variety of neurological disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Mechanism of Action
The mechanism of action of AMPT is primarily related to its ability to inhibit the activity of dopamine beta-hydroxylase. This inhibition leads to a decrease in the synthesis of norepinephrine, which can have a variety of effects on the body. Norepinephrine is involved in a wide range of physiological processes, including the regulation of blood pressure, heart rate, and mood. By inhibiting the synthesis of norepinephrine, AMPT can lead to changes in these physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AMPT are complex and varied. One of the primary effects of AMPT is its ability to decrease the synthesis of norepinephrine, which can lead to changes in blood pressure, heart rate, and mood. Additionally, AMPT has been shown to have effects on the synthesis of other neurotransmitters, including dopamine and serotonin. These effects can lead to changes in mood, behavior, and cognitive function.
Advantages and Limitations for Lab Experiments
AMPT has a number of advantages and limitations for use in laboratory experiments. One of the primary advantages is its ability to selectively inhibit the synthesis of norepinephrine, which can be useful for studying the role of this neurotransmitter in various physiological processes. Additionally, AMPT is relatively easy to synthesize and is readily available for use in laboratory experiments. However, one of the primary limitations of AMPT is its potential for off-target effects, as it can also inhibit the synthesis of other neurotransmitters, including dopamine and serotonin.
Future Directions
There are a number of future directions for research on AMPT. One potential area of research is in the development of new therapies for neurological disorders, including depression, anxiety, and ADHD. Additionally, AMPT could be used as a tool for studying the role of norepinephrine in various physiological processes, including the regulation of blood pressure and heart rate. Finally, further research is needed to better understand the potential off-target effects of AMPT and to develop strategies for minimizing these effects in laboratory experiments.
Synthesis Methods
AMPT can be synthesized through a series of chemical reactions that involve the combination of various chemical compounds. The primary method for synthesizing AMPT involves the reaction of 2-methoxybenzyl alcohol with thiazolidine-2,4-dione, followed by the addition of N-Boc-ethylenediamine and the removal of the Boc group through acid hydrolysis. The resulting compound is then treated with hydrochloric acid to produce AMPT in its monohydrochloride form.
properties
CAS RN |
103182-70-3 |
|---|---|
Product Name |
3-(Aminoacetyl)-2-((2-methoxyphenoxy)methyl)thiazolidine monohydrochloride |
Molecular Formula |
C13H19ClN2O3S |
Molecular Weight |
318.82 g/mol |
IUPAC Name |
2-amino-1-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C13H18N2O3S.ClH/c1-17-10-4-2-3-5-11(10)18-9-13-15(6-7-19-13)12(16)8-14;/h2-5,13H,6-9,14H2,1H3;1H |
InChI Key |
SOXUNUHIKHSKNY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CN.Cl |
Canonical SMILES |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CN.Cl |
synonyms |
2-amino-1-[2-[(2-methoxyphenoxy)methyl]thiazolidin-3-yl]ethanone hydro chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





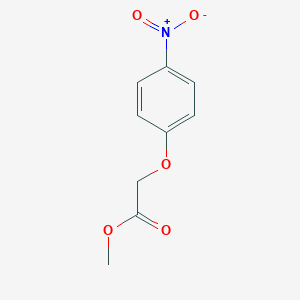
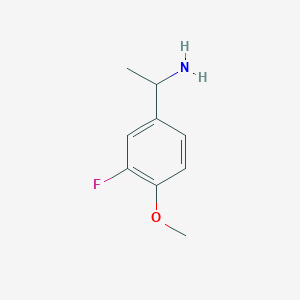
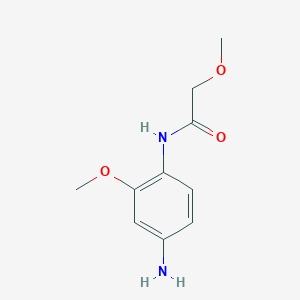
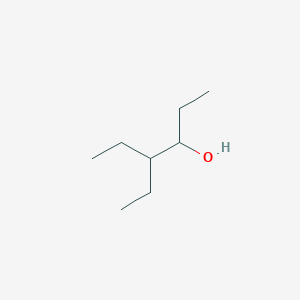


![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)

